

ATTO 465 NHS Ester: Application Notes and Protocols for High-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

[Get Quote](#)

Introduction

ATTO 465 is a fluorescent dye belonging to the rhodamine family, recognized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability. [1] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for the covalent labeling of primary amine groups in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[2] The stable amide bond formed between the dye and the biomolecule makes **ATTO 465 NHS ester** an ideal candidate for a variety of fluorescence-based applications, particularly in the realm of high-resolution microscopy, including single-molecule detection and super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).[1][3] This document provides detailed application notes and protocols for the use of **ATTO 465 NHS ester** in high-resolution microscopy.

Core Properties of ATTO 465

The exceptional photophysical properties of ATTO 465 make it a versatile and reliable fluorophore for demanding imaging applications.[4] A summary of its key characteristics is presented below.

Property	Value	Reference(s)
Maximum Excitation Wavelength (λ_{ex})	453 nm	[2][4]
Maximum Emission Wavelength (λ_{em})	506 nm	[2][4]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	[2][5]
Fluorescence Quantum Yield (Φ)	75%	[2][5]
Fluorescence Lifetime (τ)	5.0 ns	[2][5]
Stokes Shift	~53 nm	[4]
Correction Factor (CF_{280})	0.48	[5][6]

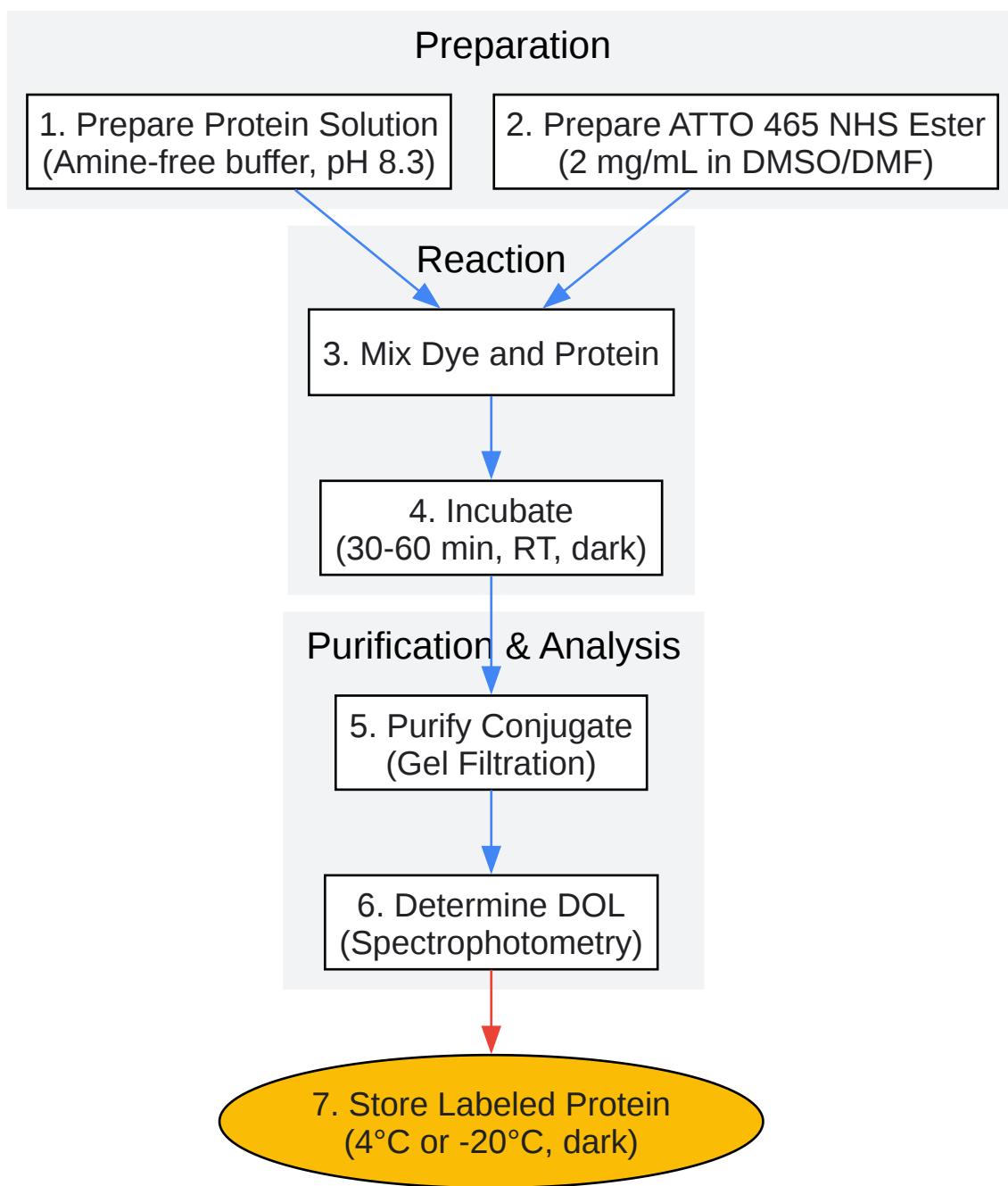
Experimental Protocols

Protein and Antibody Labeling with ATTO 465 NHS Ester

This protocol describes the general procedure for conjugating **ATTO 465 NHS ester** to proteins and antibodies.

Materials:

- Protein or antibody to be labeled (in an amine-free buffer)
- **ATTO 465 NHS ester**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[7][8]
- Purification column (e.g., Sephadex G-25)[7]
- Phosphate-Buffered Saline (PBS), pH 7.4


Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris).[\[9\]](#) If necessary, dialyze the protein against PBS.
 - The protein concentration should be at least 2 mg/mL for efficient labeling.[\[2\]](#)[\[8\]](#)
 - Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3).[\[2\]](#)
- Dye Preparation:
 - Allow the vial of **ATTO 465 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[\[6\]](#)
 - Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[\[2\]](#)[\[7\]](#)
- Labeling Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 2 to 10-fold molar excess of dye to protein is recommended.[\[7\]](#)
 - While gently vortexing, add the calculated volume of the **ATTO 465 NHS ester** stock solution to the protein solution.[\[7\]](#)
 - Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[\[2\]](#)[\[7\]](#)
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[\[8\]](#)
 - The first colored band to elute is the labeled protein conjugate.[\[7\]](#)
- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 453 nm (A_{max}).
- Calculate the DOL using the following formula: $DOL = (A_{\text{max}} * \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} * CF_{280})) * \epsilon_{\text{dye}}]$ [8] Where:
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 $M^{-1}cm^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 $M^{-1}cm^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.48).

Storage: Store the purified labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[7][10]

Protein Labeling Workflow

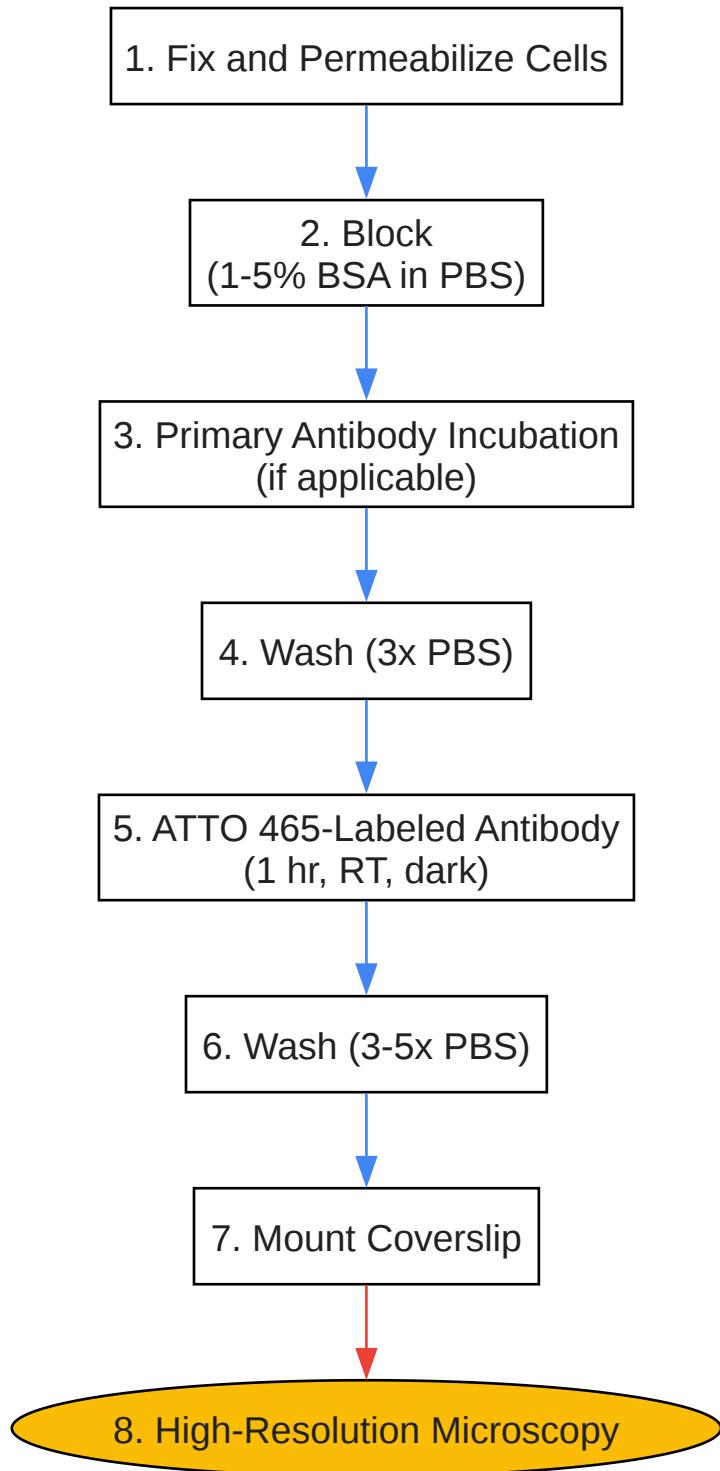
[Click to download full resolution via product page](#)

Protein Labeling Workflow

Immunofluorescence Staining Protocol

This protocol outlines a general procedure for immunofluorescence staining of cells using an ATTO 465-labeled antibody.

Materials:


- Fixed and permeabilized cells on coverslips
- Blocking buffer (e.g., 1-5% BSA in PBS)
- ATTO 465-labeled primary or secondary antibody
- PBS
- Mounting medium

Procedure:

- Blocking:
 - Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.[\[2\]](#)
- Primary Antibody Incubation (Indirect Staining):
 - If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
- ATTO 465-Labeled Antibody Incubation:
 - Incubate the cells with the ATTO 465-labeled antibody (primary or secondary) diluted in blocking buffer for 1 hour at room temperature, protected from light.[\[2\]](#)
- Washing:
 - Wash the cells three to five times with PBS to remove unbound labeled antibody.[\[2\]](#)
- Mounting:

- Mount the coverslips onto microscope slides using an appropriate mounting medium.

Immunofluorescence Staining Workflow

[Click to download full resolution via product page](#)

Immunofluorescence Staining Workflow

Applications in High-Resolution Microscopy

ATTO 465 is well-suited for high-resolution microscopy techniques due to its high quantum yield and photostability.[\[3\]](#)

- Stimulated Emission Depletion (STED) Microscopy: The high photostability of ATTO 465 allows it to withstand the high laser powers used for depletion in STED microscopy, enabling sub-diffraction resolution imaging.[\[3\]](#)
- Stochastic Optical Reconstruction Microscopy (STORM): As a bright and photostable fluorophore, ATTO 465 is a suitable candidate for single-molecule localization microscopy techniques like STORM.[\[3\]](#)
- Multiplex Immunofluorescence: A derivative, Atto 465-pentafluoroaniline (Atto 465-p), has been developed as a photostable nuclear stain.[\[11\]](#)[\[12\]](#) This allows for the use of the 405 nm laser channel for another target, increasing the flexibility of multiplex imaging panels.[\[11\]](#)[\[12\]](#) Atto 465-p has demonstrated greater photostability compared to the parent dye.[\[3\]](#)[\[13\]](#)

Troubleshooting

Issue	Possible Cause	Solution
Low Labeling Efficiency	Presence of amine-containing buffers (e.g., Tris).	Dialyze the protein against an amine-free buffer like PBS before labeling. [7]
Hydrolyzed ATTO 465 NHS ester due to moisture.	Allow the dye vial to warm to room temperature before opening. Prepare the dye solution immediately before use in an anhydrous solvent. [7]	
Incorrect reaction buffer pH.	Ensure the pH of the reaction buffer is between 8.0 and 9.0 (optimally 8.3). [7]	
Low protein concentration.	Increase the protein concentration to at least 2 mg/mL. [7]	
Poor Signal in Microscopy	Low degree of labeling (DOL).	Optimize the dye-to-protein molar ratio during the labeling reaction.
Photobleaching.	Use an anti-fade mounting medium. Minimize exposure to excitation light.	

Conclusion

ATTO 465 NHS ester is a high-performance fluorescent probe for the labeling of biomolecules for advanced microscopy applications. Its excellent photophysical properties and straightforward labeling protocols make it a valuable tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented here provide a comprehensive guide for the successful application of **ATTO 465 NHS ester** in high-resolution imaging studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [ATTO 465 NHS Ester: Application Notes and Protocols for High-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555657#atto-465-nhs-ester-for-high-resolution-microscopy-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com